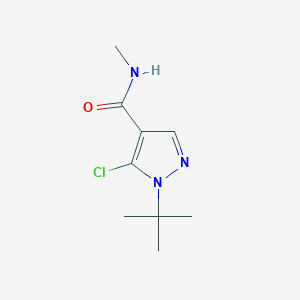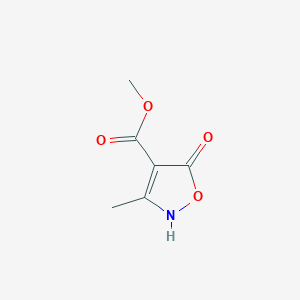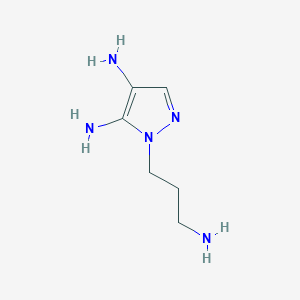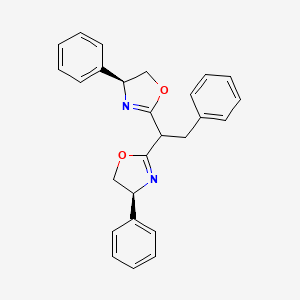
(4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole units are then coupled via a phenylethane linker. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings or the phenylethane backbone.
Substitution: Substitution reactions can introduce new functional groups into the oxazole rings or the phenylethane linker.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole derivatives with carbonyl groups.
Reduction: Formation of reduced oxazole rings or modified phenylethane backbones.
Substitution: Introduction of new functional groups such as halides, amines, or thiols.
Scientific Research Applications
Chemistry
In organic synthesis, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity. It can be used in the design of chiral drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
Industrially, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of advanced materials, such as polymers with specific chiral properties or as intermediates in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,2’-(2-Phenylethane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound lacking the phenyl groups on the oxazole rings.
Uniqueness
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereoselectivity and specific molecular interactions.
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[2-phenyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-4-10-19(11-5-1)16-22(25-27-23(17-29-25)20-12-6-2-7-13-20)26-28-24(18-30-26)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2/t23-,24-/m1/s1 |
InChI Key |
KOUOFWFPCZWWOF-DNQXCXABSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
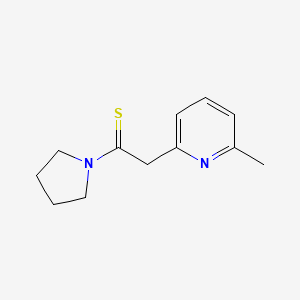
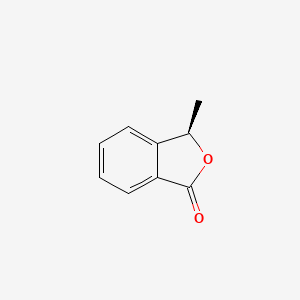
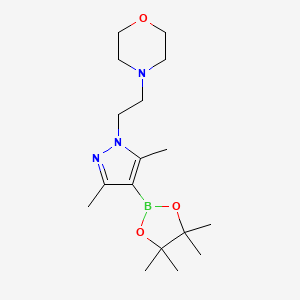
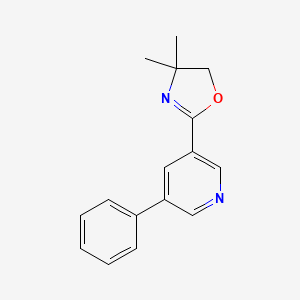
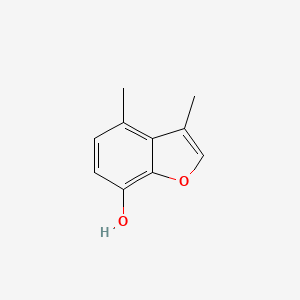
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
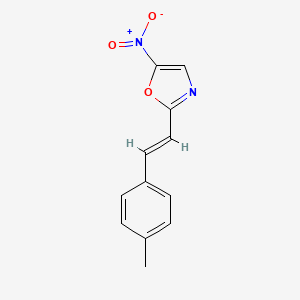
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
